5-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the pyrazole ring, and the subsequent coupling of these rings with the methoxybenzyl group. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while substitution of the bromine atom can produce various substituted furan derivatives.
Scientific Research Applications
5-Bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(4-methoxybenzyl)picolinamide: This compound shares a similar structure but contains a picolinamide group instead of a furan ring.
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: This compound has an indole ring instead of a pyrazole ring and a chlorobenzyl group instead of a methoxybenzyl group.
Uniqueness
5-Bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring, a pyrazole ring, and a methoxybenzyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H14BrN3O3 |
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Molecular Weight |
376.20 g/mol |
IUPAC Name |
5-bromo-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-22-12-4-2-11(3-5-12)10-20-15(8-9-18-20)19-16(21)13-6-7-14(17)23-13/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
OIWAJKYHRQSKPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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